molecular formula C19H18ClN3O4S2 B2954902 N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-39-3

N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2954902
CAS No.: 922129-39-3
M. Wt: 451.94
InChI Key: SDXMBFNTEYLQHK-UHFFFAOYSA-N
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Description

The target compound, N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, features a thiazole core substituted at the 4-position with an acetamide group linked to a 3-chloro-2-methylphenyl moiety. At the 2-position of the thiazole, a 4-methoxyphenylsulfonamido group is attached. This structure combines sulfonamide, thiazole, and acetamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-16(20)4-3-5-17(12)22-18(24)10-13-11-28-19(21-13)23-29(25,26)15-8-6-14(27-2)7-9-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXMBFNTEYLQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound with notable biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiazole ring : Known for diverse biological activities.
  • Aromatic groups : Including a 3-chloro-2-methylphenyl moiety and a 4-methoxyphenylsulfonamido group.
  • Acetamide functional group : Enhancing its solubility and bioavailability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H18ClN3O4S2
Molecular Weight451.9 g/mol

Antimicrobial and Anticancer Properties

Compounds with thiazole rings, such as this compound, have demonstrated significant antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, indicating potential applications in cancer therapy.

The specific biological activity of this compound is likely due to its interaction with various biological targets, including enzymes and receptors. The presence of chlorine and methoxy groups may enhance its binding affinity and selectivity towards these targets.

Case Studies and Research Findings

  • Inhibition of Ribonucleotide Reductase : Initial studies indicate that similar thiazole-containing compounds can effectively inhibit ribonucleotide reductase, which is pivotal in DNA synthesis pathways.
  • Antimicrobial Activity : Research has shown that thiazole derivatives exhibit potent antimicrobial effects against various pathogens, suggesting that this compound may also possess similar activities.
  • Structure-Activity Relationship (SAR) : Compounds structurally related to this compound have been studied to understand how modifications in their structure influence biological activity. For instance, variations in the sulfonamide or thiazole moieties can significantly alter their efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameUnique Features
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamideContains a methyl group instead of methoxy
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamideBromine substitution increases reactivity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamideHydroxy group may enhance solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The target compound is compared to analogs based on:

  • Thiazole substitution pattern (position of sulfonamido and acetamide groups).
  • Sulfonamide substituents (e.g., methoxy vs. chloro).
  • Acetamide-linked aromatic groups (e.g., 3-chloro-2-methylphenyl vs. phenoxyphenyl).

Structural Analogues and Comparative Data

Table 1: Structural and Functional Comparison
Compound Name Thiazole Substituents Acetamide Group Sulfonamido Group Molecular Weight Key Differences Reference
Target Compound 2-(4-methoxyphenylsulfonamido), 4-yl-acetamide N-(3-chloro-2-methylphenyl) 4-methoxyphenyl ~481.0 (calculated) Reference compound
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide 2-(4-chlorophenylsulfonamido), 4-yl-acetamide N-(4-phenoxyphenyl) 4-chlorophenyl 500.0 Chloro vs. methoxy on sulfonamide; phenoxyphenyl vs. chloro-methylphenyl on acetamide
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 2-phenylsulfonyl, 4-chloromethyl Phenylsulfonyl Not reported Sulfonyl vs. sulfonamido; chloromethyl thiazole substitution
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None N-(thiazol-2-yl) None Not reported Lacks sulfonamido; dichlorophenyl on acetamide

Pharmacological Implications

  • This could affect hydrogen-bonding interactions in biological targets.
  • Thiazole Core : The 4-yl-acetamide substitution aligns with compounds in and , which are associated with antimicrobial or enzyme-inhibitory activities .
  • Acetamide Aromatic Groups : The 3-chloro-2-methylphenyl group may enhance hydrophobic interactions in binding pockets compared to smaller substituents (e.g., thiazol-2-yl in ).

Physicochemical Properties

  • Solubility : The 4-methoxy group in the target compound likely improves aqueous solubility relative to chloro-substituted analogs (e.g., ).

Q & A

Basic: What are the established synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide?

Methodological Answer:
The synthesis involves sequential functionalization of the thiazole and acetamide moieties. A common approach includes:

  • Step 1: Reacting 2-amino-4-substituted thiazole derivatives with chloroacetyl chloride in dioxane or THF, using triethylamine as a base to form the 2-chloroacetamide intermediate .
  • Step 2: Introducing the 4-methoxyphenylsulfonamide group via nucleophilic substitution or coupling reactions. For example, sulfonamide incorporation can be achieved by reacting the thiazole-amine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of DMAP (4-dimethylaminopyridine) under ultrasonication to enhance reaction efficiency .
  • Step 3: Final purification via recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the target compound.

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-acylation.
  • Optimize solvent choice (e.g., THF for solubility vs. dioxane for reactivity) based on intermediate stability .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Verify the presence of characteristic signals: aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm for CH₃ adjacent to Cl), and sulfonamide NH (δ ~10 ppm, broad) .
    • ¹³C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and thiazole ring carbons (δ ~110–150 ppm) .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and carbonyl oxygen). Use SHELX software for refinement .
  • Mass Spectrometry: Validate molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak matches the theoretical mass (C₁₉H₁₈ClN₃O₃S₂: ~460 g/mol).

Advanced Tip:

  • For polymorph screening, perform differential scanning calorimetry (DSC) to detect crystallization variations that may affect bioavailability .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or structural impurities:

  • Reproducibility Checks:
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability assays).
    • Validate compound purity (>95% via HPLC) and solubility (use DMSO stocks with <0.1% water to prevent hydrolysis) .
  • Mechanistic Studies:
    • Perform target engagement assays (e.g., thermal shift assays) to confirm binding to purported targets like kinase domains or sulfonamide-dependent enzymes .
    • Use isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolic degradation pathways that may reduce activity .

Case Study:
If anti-cancer activity varies, compare apoptosis markers (caspase-3 activation) across studies to distinguish true efficacy from assay artifacts .

Advanced: What strategies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:
Focus on metabolic stability and bioavailability:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. The methoxy group may enhance stability compared to hydroxyl analogs .
    • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
  • In Vivo Studies:
    • Administer via intravenous/oral routes in rodents and collect plasma samples at timed intervals. Calculate AUC (area under the curve) and half-life.
    • Monitor sulfonamide-mediated drug-drug interactions (e.g., CYP450 inhibition) using probe substrates like midazolam .

Optimization Tip:
Modify the thiazole ring with electron-withdrawing groups (e.g., Cl) to reduce first-pass metabolism .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Methodological Answer:
Use in silico tools to predict binding modes and off-target effects:

  • Molecular Docking:
    • Dock the compound into crystal structures of target proteins (e.g., carbonic anhydrase IX for sulfonamide affinity) using AutoDock Vina. Prioritize poses with hydrogen bonds to catalytic zinc ions .
  • QSAR Modeling:
    • Train models on analog datasets to correlate substituents (e.g., chloro vs. methyl) with IC₅₀ values. Validate with leave-one-out cross-validation .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. High RMSD fluctuations may indicate poor selectivity .

Case Application:
If off-target binding to hERG is suspected, calculate electrostatic potential maps to identify and mitigate potassium channel interactions .

Advanced: What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:
Adopt multi-omics approaches:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Proteomics: Use SILAC (stable isotope labeling) to quantify changes in protein abundance, focusing on sulfonamide-targeted enzymes like CAIX .
  • Metabolomics: Apply LC-HRMS to profile metabolites, detecting sulfonamide-derived adducts or glutathione conjugates indicative of detoxification .

Validation:

  • Knock down putative targets (CRISPR/Cas9) and assess resistance to compound effects. A >50% reduction in efficacy confirms target relevance .

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